N-Methyl-1-(oxazol-5-yl)methanamine dihydrochloride
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Overview
Description
N-methyl-1-(1,3-oxazol-5-yl)methanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction of aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . The reaction proceeds through the formation of an intermediate oxazoline, which is then converted to the desired oxazole derivative.
Industrial Production Methods
Industrial production of N-methyl-1-(1,3-oxazol-5-yl)methanamine may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .
Scientific Research Applications
N-methyl-1-(1,3-oxazol-5-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-1-(1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-methyl-1-(1,3-oxazol-5-yl)methanamine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of N-methyl-1-(1,3-oxazol-5-yl)methanamine .
Properties
Molecular Formula |
C5H10Cl2N2O |
---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-6-2-5-3-7-4-8-5;;/h3-4,6H,2H2,1H3;2*1H |
InChI Key |
NJJGDCXFICPLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CO1.Cl.Cl |
Origin of Product |
United States |
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